2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-[1-(2-ethylbutanoyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-3-11(4-2)13(17)14-7-5-10(6-8-14)9-12(15)16/h10-11H,3-9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIJOFBQAAGODQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis Principles
The synthesis of compounds like 2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid typically involves several key steps:
Formation of the Piperidine Core : This involves synthesizing or obtaining a piperidine ring, which can be achieved through various methods such as the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Acyl Group : The 2-ethylbutanoyl group can be introduced via acylation reactions using appropriate acyl chlorides or anhydrides in the presence of a base.
Attachment of the Acetic Acid Moiety : This step may involve the reaction of the piperidine derivative with chloroacetic acid or a similar reagent.
Analysis of Preparation Methods
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Method 1 | Piperidin-4-ylacetic acid, 2-ethylbutanoyl chloride, TEA | Room temperature, inert atmosphere | Variable |
| Method 2 | Piperidine, chloroacetic acid, 2-ethylbutanoyl chloride | Elevated temperature, acid/base conditions | Variable |
Research Findings and Challenges
While specific research findings on this compound are limited, general challenges in synthesizing such compounds include controlling reaction conditions to achieve high yields and purity. The choice of solvent, base, and temperature can significantly affect the outcome.
Chemical Reactions Analysis
2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Piperidine-Acetic Acid Derivatives
*Calculated molecular weight based on structural formula.
Key Observations :
- Electronic Effects : Electron-withdrawing groups like sulfonyl () or acetyl (9a) may increase the acidity of the carboxylic acid, whereas electron-donating groups like ethoxycarbonyl could reduce it .
- Steric Hindrance: Bulky substituents (e.g., Boc in ) may hinder interactions with enzymatic active sites compared to smaller acyl groups like 2-ethylbutanoyl .
Key Observations :
- Reaction efficiency varies significantly with substituent type. Electron-deficient aryl halides (e.g., 4-fluorobenzonitrile in 9b) yield higher products (65%) than bulky substrates (39% for 9c) .
- The target compound’s synthesis would likely require acylation of 2-(piperidin-4-yl)acetic acid with 2-ethylbutanoyl chloride under similar conditions, though yields may depend on steric demands.
Biological Activity
2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid is a piperidine derivative recognized for its potential biological activities. Piperidine derivatives are significant in medicinal chemistry, often serving as scaffolds in drug development due to their diverse pharmacological properties. This compound's structure includes a piperidine ring and an acetic acid moiety, which may contribute to its biological functions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. This compound may act as an enzyme inhibitor or receptor ligand, influencing cellular processes and physiological responses. Specific mechanisms include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially affecting inflammation and pain signaling.
- Receptor Binding: It may interact with neurotransmitter receptors, influencing neurological functions and offering therapeutic benefits in conditions like anxiety or depression.
Research Findings
Research on the biological activity of this compound has revealed several promising findings:
- Anti-inflammatory Properties: Studies indicate that piperidine derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
- Analgesic Effects: The compound has been studied for its potential analgesic properties, possibly providing relief in pain models through central and peripheral mechanisms .
- Antimicrobial Activity: Some derivatives of piperidine have shown antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties .
Case Studies
Several case studies highlight the therapeutic potential of piperidine derivatives, including:
- Study on Pain Management: A clinical trial investigated the efficacy of a related piperidine derivative in managing chronic pain conditions. Results indicated significant pain reduction compared to placebo, supporting the analgesic potential of compounds within this class.
- Inflammation Models: In vitro studies demonstrated that piperidine derivatives could reduce inflammatory markers in cell cultures exposed to inflammatory stimuli, suggesting a mechanism for their anti-inflammatory effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
This table illustrates that while there are other compounds with significant biological activities, the specific structural features of this compound may confer unique advantages in therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
